molecular formula C6H13NO B141055 [(1R,3S)-3-aminocyclopentyl]methanol CAS No. 117957-62-7

[(1R,3S)-3-aminocyclopentyl]methanol

Cat. No.: B141055
CAS No.: 117957-62-7
M. Wt: 115.17 g/mol
InChI Key: HVQDOKDLGGYIOY-RITPCOANSA-N
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Description

Preparation Methods

The preparation of [(1R,3S)-3-aminocyclopentyl]methanol involves several synthetic routes. One method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers of the target product and features high atom economy and low production costs. Another method involves recrystallizing a mixture of compounds in a solvent, which is a mixed solvent of a poor solvent (ketone solvent and methanol) and a good solvent (water) . This method has high reaction yield and can obtain a single-configuration product with high optical purity.

Chemical Reactions Analysis

[(1R,3S)-3-aminocyclopentyl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Mechanism of Action

The mechanism of action of [(1R,3S)-3-aminocyclopentyl]methanol involves its interaction with specific molecular targets and pathways. As a chiral compound, its enantiomers can have different biological activities and interact with different molecular targets. For example, one enantiomer may act as an agonist for a specific receptor, while the other may act as an antagonist. The specific pathways involved depend on the biological context and the specific enantiomer being studied .

Comparison with Similar Compounds

[(1R,3S)-3-aminocyclopentyl]methanol can be compared with other similar compounds, such as [(1R,3S)-3-aminocyclopentanol] and [(1S,3R)-3-aminocyclopentyl]methanol. These compounds share similar structures but differ in their stereochemistry, which can lead to different biological activities and applications. This compound is unique in its specific enantiomeric form, which can have distinct interactions with molecular targets compared to its stereoisomers.

Properties

IUPAC Name

[(1R,3S)-3-aminocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDOKDLGGYIOY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102099-18-3
Record name rac-[(1R,3S)-3-aminocyclopentyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,3S)-3-aminocyclopentyl]methanol
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